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Compound of Interest

Compound Name: 2,3-Dichlorophenylboronic acid

Cat. No.: B056464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Dichlorophenylboronic acid is a synthetic organoboron compound that has garnered

significant interest in the fields of organic chemistry and medicinal chemistry. Its utility as a

versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-

Miyaura reaction, allows for the efficient formation of carbon-carbon bonds. This capability is

crucial for the synthesis of complex organic molecules, including pharmaceuticals and

functional materials. Furthermore, recent studies have highlighted its role as a precursor for the

development of potent enzyme inhibitors, making it a valuable scaffold for drug discovery

programs. This guide provides an in-depth overview of the physicochemical properties,

synthesis, and key applications of 2,3-Dichlorophenylboronic acid.

Physicochemical and Safety Data
The key properties of 2,3-Dichlorophenylboronic acid are summarized in the table below.

This data is essential for its proper handling, storage, and application in experimental settings.
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Property Value

CAS Number 151169-74-3

Molecular Formula C₆H₅BCl₂O₂

Molecular Weight 190.82 g/mol

Appearance
White to off-white or light yellow

powder/crystals[1][2][3]

Melting Point 125 °C (decomposes)[4]

Purity (Typical) ≥97% (HPLC)[3]

InChI Key TYIKXPOMOYDGCS-UHFFFAOYSA-N[2][3][4]

SMILES OB(O)c1cccc(Cl)c1Cl[2][4]

Storage Conditions Store at -20°C for long-term stability[1]

Safety Information
Personal Protective Equipment: Eyeshields,

gloves, N95 dust mask[4]

Synthesis and Experimental Protocols
Synthesis of 2,3-Dichlorophenylboronic Acid
The synthesis of 2,3-Dichlorophenylboronic acid can be achieved via the formation of a

Grignard reagent from 1-bromo-2,3-dichlorobenzene, followed by reaction with a trialkyl borate

and subsequent acidic hydrolysis.

Experimental Protocol:

Grignard Reagent Formation: To a dry three-necked flask under an argon atmosphere, add

magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A

solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF)

is then added dropwise to the magnesium turnings. The reaction mixture is stirred and gently

heated to maintain a steady reflux until the magnesium is consumed.

Borylation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone

bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise,
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maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature

for 2 hours and then allowed to warm to room temperature overnight.

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric

acid at 0 °C until the solution becomes acidic (pH ~2). The mixture is then stirred for 1 hour

at room temperature. The aqueous layer is extracted three times with ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude

product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl

acetate) to yield 2,3-Dichlorophenylboronic acid as a white to off-white solid.
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Synthesis Workflow
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Caption: Synthesis workflow for 2,3-Dichlorophenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
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2,3-Dichlorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions

to form biaryl structures. A representative protocol for its use in the synthesis of a complex

heterocyclic compound is provided below, based on a literature procedure.[4][5]

Experimental Protocol:

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a substituted brominated

pyrrolotriazine, 1.0 equivalent), 2,3-Dichlorophenylboronic acid (1.2 equivalents), and

potassium phosphate (K₃PO₄, 2.0 equivalents).

Solvent and Catalyst Addition: Add anhydrous dioxane as the solvent. Degas the mixture by

bubbling argon through it for 15-20 minutes. To this mixture, add the palladium catalyst, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).

Reaction Execution: Seal the vessel and heat the reaction mixture to 90 °C with vigorous

stirring for 10-12 hours.

Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the

reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with

water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by flash column chromatography

on silica gel to yield the desired biaryl product.
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: SHP2 Inhibition
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Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a critical signaling protein that plays a role in various cellular processes,

including proliferation and survival.[6] Hyperactivation of the SHP2 pathway is implicated in

various cancers and developmental disorders.[5] Consequently, SHP2 has emerged as a

significant target for therapeutic intervention.

2,3-Dichlorophenylboronic acid has been identified as a key building block for the synthesis

of potent and selective allosteric inhibitors of SHP2.[5][7] While the compound itself is noted to

inhibit SHP2 in vitro, its primary value lies in its incorporation into more complex molecules that

exhibit high inhibitory activity.[7] For example, a potent SHP2 allosteric inhibitor, PB17-026-01,

was synthesized using 2,3-Dichlorophenylboronic acid as a key reactant in a Suzuki-Miyaura

coupling step.[5] This derivative demonstrated an IC₅₀ value of 38.9 nM against SHP2,

highlighting the importance of the 2,3-dichlorophenyl moiety for potent inhibition.[5]

The SHP2 protein is a key component of the RAS-MAPK signaling pathway. Its inhibition can

block downstream signaling that promotes cell growth and survival, making it an attractive

strategy for cancer therapy.
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Simplified SHP2 Signaling Pathway
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Caption: Role of SHP2 in the RAS-MAPK pathway and the point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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